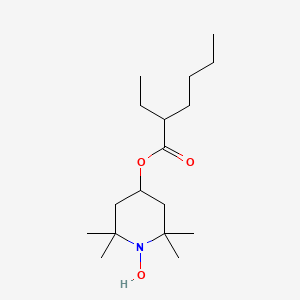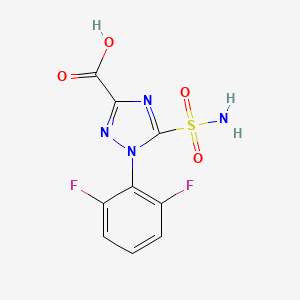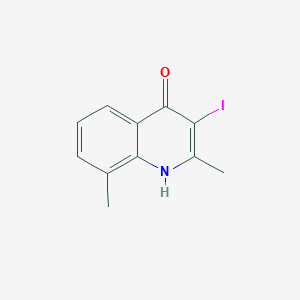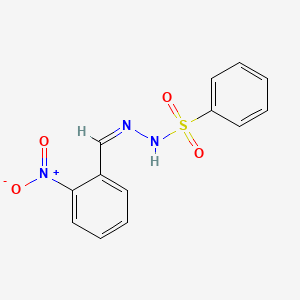
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate is an organic compound that belongs to the class of piperidines. It is known for its unique structural properties and has gained attention in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate typically involves the reaction of 1-Hydroxy-2,2,6,6-tetramethylpiperidine with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various esters and amides.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate involves its interaction with molecular targets and pathways. The compound can act as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a catalyst and chemical oxidant.
Uniqueness: 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate stands out due to its specific ester functional group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity.
Eigenschaften
Molekularformel |
C17H33NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C17H33NO3/c1-7-9-10-13(8-2)15(19)21-14-11-16(3,4)18(20)17(5,6)12-14/h13-14,20H,7-12H2,1-6H3 |
InChI-Schlüssel |
RVWJIVLFXACVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)
![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)








![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)

